Infigratinib

Vue d'ensemble

Description

Infigratinib, commercialisé sous le nom de marque Truseltiq, est un médicament anticancéreux principalement utilisé pour traiter le cholangiocarcinome, un type de cancer des voies biliaires. Il s’agit d’un inhibiteur de tyrosine kinase spécifique du récepteur du facteur de croissance des fibroblastes (FGFR) qui cible les FGFR1, FGFR2 et FGFR3 . This compound a été approuvé pour une utilisation médicale aux États-Unis en mai 2021 .

Mécanisme D'action

Infigratinib exerce ses effets en inhibant la voie de signalisation des FGFR. Il se lie au site de liaison de l’ATP des FGFR, empêchant la phosphorylation et l’activation des protéines de signalisation en aval. Cette inhibition entraîne une diminution de la prolifération cellulaire et une augmentation de l’apoptose dans les cellules cancéreuses avec des amplifications, des mutations ou des fusions des FGFR . Les cibles moléculaires impliquées comprennent les FGFR1, FGFR2 et FGFR3 .

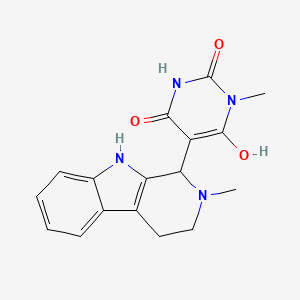

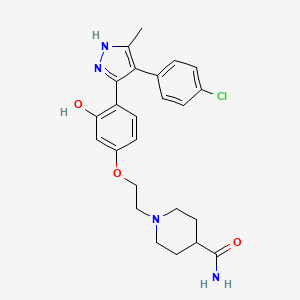

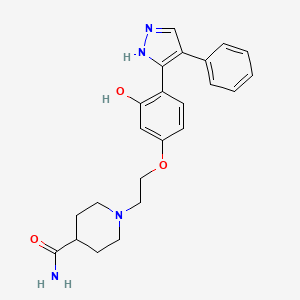

Composés similaires :

Pemigatinib : Un autre inhibiteur des FGFR approuvé pour le traitement du cholangiocarcinome.

Erdafitinib : Un inhibiteur des FGFR utilisé pour traiter le carcinome urothélial.

Futibatinib : Un inhibiteur des FGFR à l’étude pour divers cancers.

Comparaison : this compound est unique par sa haute spécificité pour les FGFR1, FGFR2 et FGFR3, ce qui le rend particulièrement efficace pour les cancers entraînés par ces récepteurs. Comparé au pemigatinib et à l’erdafitinib, l’this compound a montré des résultats prometteurs dans les essais cliniques pour le cholangiocarcinome, avec un profil de sécurité favorable .

Analyse Biochimique

Biochemical Properties

Infigratinib is an orally-available, selective, ATP-competitive FGFR inhibitor . It interacts with FGFR1-3, inhibiting their activity and thus disrupting the biochemical reactions they are involved in . The nature of these interactions is competitive, with this compound competing with ATP for binding to the kinase domain of the FGFRs .

Cellular Effects

This compound influences cell function by inhibiting FGFR-driven signaling pathways . This can impact gene expression and cellular metabolism, particularly in cells where FGFR signaling plays a key role . For example, in cholangiocarcinoma cells with FGFR2 fusions, this compound treatment can lead to decreased cell proliferation .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the kinase domain of FGFRs, inhibiting their activity . This prevents the FGFRs from phosphorylating their substrates, leading to reduced activation of downstream signaling pathways . This can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, prolonged exposure to this compound can lead to adaptive resistance in some cancer cell lines

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . At therapeutic doses, this compound can effectively inhibit tumor growth in mouse models of FGFR-driven cancers . At high doses, this compound may cause adverse effects such as retinal pigment epithelial detachment .

Metabolic Pathways

This compound is involved in the FGFR signaling pathway . By inhibiting FGFRs, it can affect the metabolic flux of downstream pathways

Subcellular Localization

As a kinase inhibitor, this compound is likely to localize to the cytoplasm where its target FGFRs are located

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Infigratinib est synthétisé par une série de réactions chimiques. La synthèse implique la réaction SNAr d’une aniline avec la chloropyrimidine pour former une arylméthylamine. Cet intermédiaire est ensuite couplé à un dérivé d’aniline, qui est converti en isocyanate correspondant in situ, formant la liaison urée et achevant la synthèse de l’this compound .

Méthodes de production industrielle : La production industrielle de l’this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour surveiller les étapes de synthèse et de purification, garantissant que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Infigratinib subit diverses réactions chimiques, notamment :

Oxydation : Implique l’ajout d’oxygène ou l’élimination d’hydrogène.

Réduction : Implique l’ajout d’hydrogène ou l’élimination d’oxygène.

Substitution : Implique le remplacement d’un atome ou d’un groupe d’atomes par un autre.

Réactifs et conditions courants :

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Les réactifs courants comprennent le borohydrure de sodium et l’hydrure de lithium et d’aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers métabolites et produits de dégradation, qui sont analysés à l’aide de techniques telles que la chromatographie liquide et la spectrométrie de masse .

4. Applications de la recherche scientifique

This compound a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l’inhibition des FGFR et le développement de nouveaux inhibiteurs de kinases.

Biologie : Utilisé pour étudier le rôle des FGFR dans la prolifération cellulaire, la différenciation et l’angiogenèse.

Industrie : Utilisé dans le développement de thérapies ciblées pour les affections entraînées par les FGFR.

Applications De Recherche Scientifique

Infigratinib has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the inhibition of FGFRs and the development of new kinase inhibitors.

Biology: Used to study the role of FGFRs in cell proliferation, differentiation, and angiogenesis.

Industry: Used in the development of targeted therapies for FGFR-driven conditions.

Comparaison Avec Des Composés Similaires

Pemigatinib: Another FGFR inhibitor approved for the treatment of cholangiocarcinoma.

Erdafitinib: An FGFR inhibitor used to treat urothelial carcinoma.

Futibatinib: An FGFR inhibitor under investigation for various cancers.

Comparison: Infigratinib is unique in its high specificity for FGFR1, FGFR2, and FGFR3, making it particularly effective for cancers driven by these receptors. Compared to pemigatinib and erdafitinib, this compound has shown promising results in clinical trials for cholangiocarcinoma, with a favorable safety profile .

Propriétés

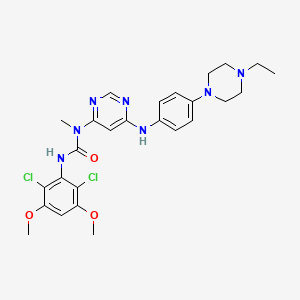

IUPAC Name |

3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31Cl2N7O3/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADPYRIHXKWUSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31Cl2N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236238 | |

| Record name | BGJ-398 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Fibroblast growth factor receptors (FGFRs) are tyrosine kinase receptors that play a role in cell proliferation, differentiation, migration, survival, and angiogenesis. Upon binding of extracellular signals, primarily fibroblast growth factors, FGFR dimerizes to promote phosphorylation of downstream molecules and activation of the Ras-mitogen-activated protein kinase (MAPK) pathway. In some cancers, the FGFR signalling pathway is aberrant and disrupted, leading to unregulated cell proliferation and growth, including malignant cells. Alterations in the FGFR receptors, including mutations, amplifications, and fusions, are associated with a wide array of neoplasms, including prostate, urothelial, ovarian, breast, and liver cancer. In particular, FGFR2 fusion is closely related to intrahepatic cholangiocarcinoma: recent studies show that up to 45% of patients with intrahepatic cholangiocarcinoma exhibited gene rearrangements resulting in FGFR2 fusion proteins. Alterations in FGFR in tumours can lead to constitutive FGFR signalling, supporting the proliferation and survival of malignant cells. Infigratinib is a reversible, non-competitive inhibitor of all four FGFR subtypes - FGFR1, FGFR2, FGFR3, and FGFR4 - that blocks FGFR signalling and inhibits cell proliferation in cancer cell lines with activating FGFR amplification, mutations, or fusions. Out of the four FGFR subtypes, infigratinib has the highest affinity for FGFR1, FGFR2, and FGFR3. Infigratinib binds to the allosteric site between the two kinase lobes of the FGFR - or more specifically, to the ATP-binding cleft. Binding to this cleft prevents autophosphorylation of the receptor and blocks downstream signalling cascades that would otherwise activate MAPK. | |

| Record name | Infigratinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11886 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

872511-34-7 | |

| Record name | Infigratinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872511347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Infigratinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11886 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BGJ-398 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INFIGRATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4055ME1VK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

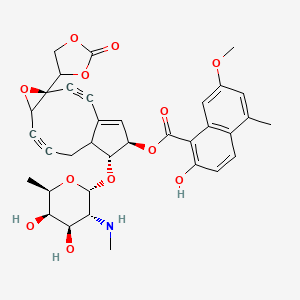

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide](/img/structure/B611941.png)

![N-[2-(1H-Indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]propanamide](/img/structure/B611942.png)

![propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxyprop-1-enyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B611950.png)